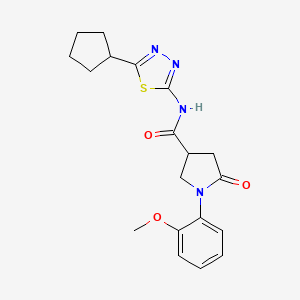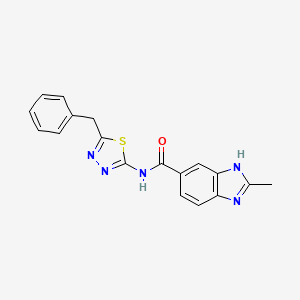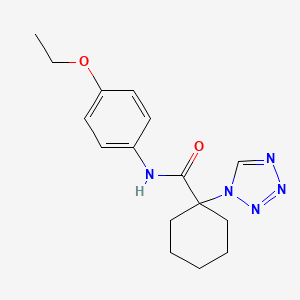
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(5-シクロペンチル-1,3,4-チアジアゾール-2-イル)-1-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミド」は、チアジアゾール誘導体というクラスに属する合成有機化合物です。チアジアゾールは、さまざまな生物活性を有することが知られており、その潜在的な治療用途のために、医薬品化学で頻繁に研究されています。
2. 製法
合成経路と反応条件
「N-(5-シクロペンチル-1,3,4-チアジアゾール-2-イル)-1-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミド」の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれます。
チアジアゾール環の形成: シクロペンタノンとチオセミカルバジドから出発し、酸性または塩基性条件下で環化反応によりチアジアゾール環を形成することができます。
メトキシフェニル基の付加: 2-メトキシフェニル基は、適切なハロゲン化前駆体を使用して、求核置換反応によって導入できます。
ピロリジン環の形成: ピロリジン環は、適切なアミンとカルボニル前駆体を含む環化反応によって合成できます。
最終的なカップリング: 最終段階では、EDCIやDCCなどのカップリング試薬を使用して、適切な条件下でチアジアゾールとピロリジンの中間体をカップリングします。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化することで実現する可能性があります。これには、連続フローリアクター、自動合成、クロマトグラフィーや結晶化などの精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を受け、ヒドロキシル化誘導体の生成につながる可能性があります。
還元: 還元反応は、ピロリジン環のカルボニル基を標的にすることができ、アルコール誘導体を形成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤がよく使用されます。
置換: 求核置換反応には、水素化ナトリウム(NaH)やハロアルカンなどの試薬が関与する可能性があります。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化ではヒドロキシル化誘導体が生成される可能性があり、還元ではアルコール誘導体が生成される可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、さまざまな官能基化反応を可能にし、有機合成において貴重な中間体となります。
生物学
生物学的に、チアジアゾール誘導体は、抗菌、抗真菌、抗がん活性で知られています。この化合物は、同様の生物活性を調べることで、創薬におけるリード化合物として役立つ可能性があります。
医学
医学では、この化合物は、その潜在的な治療効果について調査される可能性があります。チアジアゾール誘導体は、抗炎症、鎮痛、抗けいれん特性について研究されており、この化合物は同様の用途を持つ可能性を示唆しています。
産業
産業的には、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with cyclopentanone and thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate halogenated precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Final Coupling: The final step involves coupling the thiadiazole and pyrrolidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects. Thiadiazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties, suggesting that this compound could have similar applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
「N-(5-シクロペンチル-1,3,4-チアジアゾール-2-イル)-1-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミド」の作用機序は、その特定の生物学的標的に依存します。一般的に、チアジアゾール誘導体は、酵素、受容体、またはその他のタンパク質と相互作用し、その活性を調節することで効果を発揮します。関与する分子標的と経路は、実験的研究によって特定する必要があります。
6. 類似の化合物との比較
類似の化合物
- N-(5-シクロペンチル-1,3,4-チアジアゾール-2-イル)-1-フェニル-5-オキソピロリジン-3-カルボキサミド
- N-(5-シクロペンチル-1,3,4-チアジアゾール-2-イル)-1-(2-クロロフェニル)-5-オキソピロリジン-3-カルボキサミド
独自性
類似の化合物と比較して、「N-(5-シクロペンチル-1,3,4-チアジアゾール-2-イル)-1-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミド」は、フェニル環にメトキシ基が存在することで独特です。この官能基は、化合物の化学反応性、生物活性、薬物動態特性に影響を与える可能性があり、その治療の可能性を高める可能性があります。
類似化合物との比較
Similar Compounds
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, “N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, potentially enhancing its therapeutic potential.
特性
分子式 |
C19H22N4O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-26-15-9-5-4-8-14(15)23-11-13(10-16(23)24)17(25)20-19-22-21-18(27-19)12-6-2-3-7-12/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,20,22,25) |
InChIキー |
IDJYSNCCSFNKQL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11005991.png)
![6-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11005997.png)
![N-(cyclopropylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11006001.png)
![4-propyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11006015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11006016.png)

![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11006029.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B11006047.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11006056.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11006059.png)

![2-(4-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11006068.png)
![N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11006074.png)
